molecular formula C16H10ClN3O3S B431588 PDE11-IN-1

PDE11-IN-1

Cat. No.: B431588
M. Wt: 359.8 g/mol
InChI Key: WZXVKFIBUSGTCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PDE11-IN-1 is a selective inhibitor of phosphodiesterase 11 (PDE11), an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This compound is primarily used in scientific research to study the role of PDE11 in various physiological and pathological processes .

Preparation Methods

The synthesis of PDE11-IN-1 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .

Chemical Reactions Analysis

PDE11-IN-1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

PDE11-IN-1 has several scientific research applications:

    Chemistry: It is used to study the catalytic mechanisms of phosphodiesterases and to develop new inhibitors with improved selectivity and potency.

    Biology: It is used to investigate the role of PDE11 in cellular signaling pathways, particularly those involving cAMP and cGMP.

    Medicine: It is used in preclinical studies to explore its potential therapeutic effects in conditions such as cognitive decline, mood disorders, and adrenal insufficiency.

    Industry: It is used in the development of diagnostic assays and screening tools for high-throughput drug discovery

Mechanism of Action

PDE11-IN-1 exerts its effects by selectively inhibiting the catalytic activity of PDE11. This inhibition prevents the hydrolysis of cAMP and cGMP, leading to increased intracellular levels of these cyclic nucleotides. Elevated levels of cAMP and cGMP activate protein kinases, which phosphorylate various target proteins and modulate cellular functions. The molecular targets and pathways involved include the cAMP-dependent protein kinase (PKA) and the cGMP-dependent protein kinase (PKG) pathways .

Comparison with Similar Compounds

PDE11-IN-1 is unique in its selectivity for PDE11 compared to other phosphodiesterase inhibitors. Similar compounds include:

This compound stands out due to its high selectivity and potency for PDE11, making it a valuable tool for studying the specific functions of this enzyme in various biological contexts.

Properties

Molecular Formula

C16H10ClN3O3S

Molecular Weight

359.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-8-methoxy-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4-dione

InChI

InChI=1S/C16H10ClN3O3S/c1-23-11-5-6-12-13(8-11)24-15-18-14(21)19(16(22)20(12)15)10-4-2-3-9(17)7-10/h2-8H,1H3

InChI Key

WZXVKFIBUSGTCO-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N3C(=NC(=O)N(C3=O)C4=CC(=CC=C4)Cl)S2

Canonical SMILES

COC1=CC2=C(C=C1)N3C(=NC(=O)N(C3=O)C4=CC(=CC=C4)Cl)S2

Origin of Product

United States

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